molecular formula C15H18O2 B14122486 Methyl 4-(hept-1-yn-1-yl)benzoate

Methyl 4-(hept-1-yn-1-yl)benzoate

Cat. No.: B14122486
M. Wt: 230.30 g/mol
InChI Key: PVWAEUHPJKXLBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(hept-1-yn-1-yl)benzoate is an organic compound with the molecular formula C15H18O2. It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a methyl ester group, and the benzene ring is substituted with a hept-1-yn-1-yl group. This compound is used in various chemical syntheses and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-(hept-1-yn-1-yl)benzoate can be synthesized through several methods. One common method involves the reaction of 4-bromomethylbenzoate with hept-1-yne in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, with the use of a base such as triethylamine to neutralize the hydrogen bromide formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(hept-1-yn-1-yl)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to substitute the ester group.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alkenes or alkanes.

    Substitution: Various esters or amides, depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(hept-1-yn-1-yl)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-(hept-1-yn-1-yl)benzoate depends on the specific reactions it undergoes. For example, in ester hydrolysis, the compound is cleaved by water in the presence of an acid or base catalyst, leading to the formation of the corresponding carboxylic acid and alcohol. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(4-hydroxybut-1-yn-1-yl)benzoate: Similar structure but with a hydroxy group on the alkyne chain.

    Methyl 4-(4-chlorobut-1-yn-1-yl)benzoate: Contains a chlorine atom instead of a hydroxy group.

    Methyl 4-(4-methoxybut-1-yn-1-yl)benzoate: Contains a methoxy group on the alkyne chain.

Uniqueness

Methyl 4-(hept-1-yn-1-yl)benzoate is unique due to its specific alkyne substitution, which imparts distinct chemical reactivity and properties compared to other similar compounds. This uniqueness makes it valuable in specific synthetic applications and research studies.

Properties

Molecular Formula

C15H18O2

Molecular Weight

230.30 g/mol

IUPAC Name

methyl 4-hept-1-ynylbenzoate

InChI

InChI=1S/C15H18O2/c1-3-4-5-6-7-8-13-9-11-14(12-10-13)15(16)17-2/h9-12H,3-6H2,1-2H3

InChI Key

PVWAEUHPJKXLBY-UHFFFAOYSA-N

Canonical SMILES

CCCCCC#CC1=CC=C(C=C1)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.